6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediates

Procure high-purity 6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole (≥98%) as a critical, non-interchangeable scaffold for kinase inhibitor libraries. The N1-methyl group enhances stability vs. 1H-analogs, while the 6-bromo/4-fluoro pattern enables chemoselective cross-couplings. Ideal for novel IP and SAR studies.

Molecular Formula C8H6BrFN2
Molecular Weight 229.05 g/mol
Cat. No. B8242175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole
Molecular FormulaC8H6BrFN2
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C(C=C2F)Br
InChIInChI=1S/C8H6BrFN2/c1-12-4-11-8-6(10)2-5(9)3-7(8)12/h2-4H,1H3
InChIKeyUAMVVUCPJCVUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole: A Core Scaffold for Halogenated Benzimidazole-Based Drug Discovery


6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole (CAS 2260683-78-9) is a halogenated benzimidazole derivative with the molecular formula C8H6BrFN2 and a molecular weight of 229.05 g/mol . This compound belongs to the broader class of fluoro-substituted benzimidazoles, a privileged scaffold in medicinal chemistry due to its versatile physicochemical properties and potential for diverse biological activities, including kinase inhibition [1]. The benzimidazole core itself is a bicyclic aromatic system formed by the fusion of a benzene ring with an imidazole ring, a structure that underpins its recognition by biological targets. While specific published biological data for this exact compound is extremely limited in primary literature, its structural features—the 6-bromo, 4-fluoro, and 1-methyl substitution pattern—define its unique reactivity profile and potential as a synthetic intermediate.

Why Generic Substitution of 6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole is Scientifically Unjustified


Generic substitution fails due to the profound impact of subtle structural variations on the utility of halogenated benzimidazole intermediates. The 6-bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole scaffold represents a specific and non-interchangeable functionalization pattern [1]. While the isopropyl analog (6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole) is a known intermediate for the marketed drug Abemaciclib, its 1-methyl counterpart serves a distinct purpose [2]. Its smaller methyl group at the N1 position alters reactivity, lipophilicity, and steric profile, making it unsuitable as a direct replacement in that specific drug synthesis pathway but uniquely suited for different synthetic sequences [3]. The bromine and fluorine atoms, while common substituents, are positioned to create a specific vector for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is not replicated by analogs with different halogen patterns, such as 5-bromo-7-fluoro-1H-benzo[d]imidazole . Interchanging this compound with any other bromo-fluoro-benzimidazole would introduce uncharacterized synthetic outcomes, alter the physicochemical properties of downstream products, and invalidate any established synthetic routes or structure-activity relationships (SAR) built upon its unique structure.

Quantitative Differentiation Guide for 6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole


Differentiation by N1-Substitution: 1-Methyl vs. 1-Isopropyl Analogs in Kinase Inhibitor Synthesis

A direct comparison of substitution patterns reveals that the 1-methyl analog (target compound) is structurally and functionally distinct from its 1-isopropyl-2-methyl counterpart, the established intermediate for the CDK4/6 inhibitor Abemaciclib. The target compound lacks the 2-methyl group and features a smaller N1-alkyl substituent. A patent detailing the preparation of the Abemaciclib intermediate specifies a synthetic route that includes the formation of a specific N-isopropyl amidine structure, which is not applicable to the synthesis of the 1-methyl derivative [1]. The difference in molecular weight is significant: 229.05 g/mol for the target compound versus 271.13 g/mol for the Abemaciclib intermediate [2].

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediates

Differentiation by Halogen Substitution Pattern: 6-Bromo-4-fluoro vs. 5-Bromo-6-fluoro Isomers

The target compound's specific 6-bromo-4-fluoro substitution pattern on the benzimidazole core dictates a unique electronic and steric environment for subsequent reactions. A direct comparison can be made with the regioisomer 5-bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole (CAS 1311197-80-4) . While sharing the same molecular formula (C8H6BrFN2) and weight (229.05 g/mol), the different positioning of halogens results in distinct InChIKeys and, more importantly, different vectors for Pd-catalyzed cross-coupling reactions. The calculated XLogP3-AA value for the 5-bromo-6-fluoro isomer is 2.1, suggesting a potential difference in lipophilicity compared to the target compound's predicted XLogP3 of 2.2, although a direct measurement is not available [1].

Organic Synthesis Cross-Coupling Reactions Regioisomers

The Critical Role of N1-Methylation: Reactivity Comparison with Non-Methylated Analog 6-Bromo-4-fluoro-1H-benzo[d]imidazole

The N1-methyl group in the target compound is a key differentiator from its non-methylated analog, 6-bromo-4-fluoro-1H-benzo[d]imidazole (CAS 1197944-23-2) . The non-methylated analog has an N-H group, which can act as a hydrogen bond donor (HBD count: 1) and is acidic. This can interfere with organometallic reactions (e.g., deprotonation, catalyst poisoning) and requires protection/deprotection steps in synthesis . In contrast, the N1-methyl group in the target compound eliminates this acidic proton (HBD count: 0), enhancing its stability and compatibility with a wider range of reaction conditions [1]. The molecular weight difference is 14.03 g/mol (215.02 vs. 229.05 g/mol), and the Topological Polar Surface Area (TPSA) is reduced from 28.7 Ų to 17.8 Ų upon methylation, reflecting a decrease in polarity and hydrogen bonding capacity [1].

Synthetic Methodology Protecting Group Strategy Reactivity

Supply Chain Availability and Purity Profiles Across Authorized Vendors

A procurement-specific analysis reveals a limited but defined supply chain for 6-bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole (CAS 2260683-78-9). The compound is available from specialized chemical suppliers with reported purities typically at or above 95% . While specific batch-to-batch analytical data is proprietary, the availability from multiple vendors (e.g., Apollo Scientific, CymitQuimica, Kuujia) indicates a degree of supply chain redundancy not observed for more obscure analogs . In contrast, a closely related analog, 5-bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole (CAS 1311197-80-4), also shows 95% purity from vendors like AKSci, but the distinct CAS registry numbers and sourcing reflect that these are fundamentally different materials with separate supply and demand dynamics .

Procurement Supply Chain Analytical Chemistry

Defined Application Scenarios for 6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole Based on Differential Evidence


Synthesis of Novel Kinase Inhibitor Libraries Requiring Unencumbered N1-Methyl Scaffolds

Use 6-bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole as a core scaffold for parallel synthesis of kinase inhibitor libraries, particularly for targets beyond CDK4/6. As established, its N1-methyl group eliminates the acidic proton found in the 1H-analog, making it stable to a broader range of reaction conditions and bypassing the need for a protecting group [1]. Its distinct substitution pattern from the Abemaciclib intermediate ensures it explores different chemical space, enabling the development of novel intellectual property. The bromine atom serves as a versatile handle for diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to introduce aryl, heteroaryl, or amino substituents.

Precision Synthesis of Orthogonally Functionalized Biaryl Systems via Regioselective Cross-Coupling

Employ the 6-bromo-4-fluoro substitution pattern for the stepwise construction of complex biaryl systems. The different electronic properties of the C-Br and C-F bonds allow for chemoselective functionalization. The bromine atom at the 6-position can be selectively engaged in a first cross-coupling reaction (e.g., Suzuki reaction with an arylboronic acid), leaving the fluorine atom at the 4-position intact for a subsequent nucleophilic aromatic substitution (SNAr) or a more challenging cross-coupling. This is in contrast to the 5-bromo-6-fluoro isomer, which would present a different regiochemical outcome and electronic landscape for these transformations .

Medicinal Chemistry SAR Studies to Probe the Impact of N1-Alkyl Group Size on Target Binding

Procure 6-bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole as the smaller, less lipophilic comparator in a series of analogs where the N1-alkyl group is systematically varied (e.g., H, methyl, ethyl, isopropyl). Direct comparison with the 1-isopropyl-2-methyl analog (used in Abemaciclib) provides a valuable SAR data point [2]. The smaller methyl group of the target compound (MW 229.05) versus the isopropyl group (MW 271.13) will result in lower overall lipophilicity and different steric demands, which are critical parameters for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties and target selectivity in drug discovery programs.

Sourcing a Verified, High-Purity Reference Standard for Analytical Method Development

Acquire 6-bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole (CAS 2260683-78-9) from a reputable specialty supplier to serve as a certified reference standard for analytical chemistry applications . Given its well-defined CAS number and the availability from established vendors, it can be used to develop and validate analytical methods (e.g., HPLC, GC-MS, NMR) for reaction monitoring, purity assessment, or the quantification of related benzimidazole impurities in more complex drug substances. This ensures accurate identification and quantification, avoiding the risk of misidentification associated with its regioisomers or analogs with different substitution patterns.

Quote Request

Request a Quote for 6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.